Benzyl 3,3-dimethylpiperazine-1-carboxylate
Description
Benzyl 3,3-dimethylpiperazine-1-carboxylate is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the N1 position and two methyl substituents at the C3 position of the piperazine ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where piperazine scaffolds are prevalent due to their versatility in modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
benzyl 3,3-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)11-16(9-8-15-14)13(17)18-10-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCBFAKAWDODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680009 | |
| Record name | Benzyl 3,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-86-4 | |
| Record name | Benzyl 3,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,3-dimethylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-dimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
Benzyl 3,3-dimethylpiperazine-1-carboxylate is instrumental in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors in drug discovery processes. For instance, it has been utilized in the development of hNK1 antagonists, which are relevant for treating conditions like anxiety and depression .
Biological Studies
This compound is also significant in biological research, particularly in studies focused on enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for investigating the mechanisms of action of various drugs . The structure allows for modifications that can enhance binding affinity and selectivity towards certain receptors.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a precursor for more complex piperazine derivatives. These derivatives can be further functionalized to create compounds with unique properties suitable for various applications, including agrochemicals and specialty chemicals . The compound's reactivity allows it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
Case Study 1: Synthesis of hNK1 Antagonists
A notable application of this compound was reported in the development of hNK1 antagonists. Researchers utilized this compound to synthesize derivatives that exhibited significant binding affinity towards the neurokinin receptor, demonstrating its potential therapeutic effects against anxiety disorders .
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, derivatives of this compound were evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated promising inhibitory activity, suggesting that modifications to this compound could lead to effective enzyme inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of benzyl 3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of benzyl 3,3-dimethylpiperazine-1-carboxylate include:
Key Observations :
Challenges :
- Regioselectivity : Bulky substituents (e.g., 3,3-dimethyl) may hinder amination at adjacent positions, necessitating optimized catalysts or reaction temperatures .
- Byproduct Formation : Competitive pathways in multi-substituted piperazines require precise control of stoichiometry and reaction time .
Physicochemical Properties
Comparative data for key properties:
Functional Group Impact :
- Hydrophobicity : The 3,3-dimethyl group increases hydrophobicity compared to hydroxyl or benzyloxy-substituted analogs, influencing bioavailability and membrane permeability .
- Stereochemical Purity : Enantiopure derivatives (e.g., 3l, 3o) are critical for applications in asymmetric catalysis or chiral drug development .
Biological Activity
Benzyl 3,3-dimethylpiperazine-1-carboxylate is a chemical compound that has garnered attention within the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the piperazine family and is characterized by a piperazine ring substituted with a benzyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 234.29 g/mol.
Biological Activities
1. Central Nervous System (CNS) Effects
Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that it can modulate receptor activity, potentially influencing mood and cognitive functions .
2. Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against certain strains of bacteria. It has been observed to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria by inhibiting efflux pumps .
3. Metabolic Modulation
There is evidence that this compound may play a role in metabolic pathways, potentially affecting fat oxidation and weight management. It has been studied for its ability to modulate mitochondrial biosynthesis, which could lead to therapeutic applications in obesity and metabolic disorders .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: CNS Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptor subtypes. The compound was found to exhibit selective binding affinity, indicating its potential as a therapeutic agent for mood disorders.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. Results demonstrated that the compound significantly reduced bacterial growth when used in conjunction with established antibiotics, suggesting its utility in combating antibiotic resistance .
Research Findings
Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Structural modifications have been shown to improve binding affinities to target receptors, thereby increasing their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
